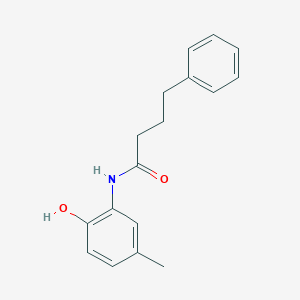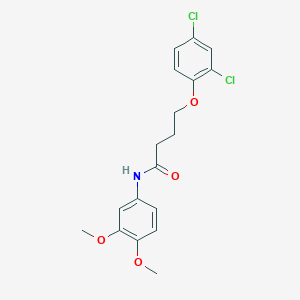
4-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)butanamide, also known as DCPB, is a synthetic compound that has been extensively studied for its potential use in scientific research. DCPB is a selective agonist of the cannabinoid receptor 2 (CB2), which is primarily expressed in immune cells and has been implicated in various physiological processes.
Mecanismo De Acción
4-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)butanamide selectively binds to and activates CB2 receptors, which are primarily expressed in immune cells. Activation of CB2 receptors by 4-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)butanamide has been shown to modulate immune cell function, reduce inflammation, and promote cell survival. The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)butanamide is mediated through the G protein-coupled receptor signaling pathway, which leads to the activation of downstream signaling cascades.
Biochemical and Physiological Effects:
4-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)butanamide has been shown to modulate immune cell function, reduce inflammation, and promote cell survival. 4-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)butanamide has also been shown to have analgesic effects, which may be mediated through the modulation of pain signaling pathways. 4-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)butanamide has been shown to have a favorable safety profile and does not exhibit significant toxicity in vitro or in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)butanamide has several advantages for use in lab experiments, including its high potency and selectivity for CB2 receptors, favorable safety profile, and well-established synthesis method. However, 4-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)butanamide also has some limitations, including its limited solubility in aqueous solutions, which may require the use of organic solvents for administration. Additionally, the use of 4-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)butanamide in lab experiments may be limited by its potential for off-target effects on other cannabinoid receptors.
Direcciones Futuras
Future research on 4-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)butanamide may focus on its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. Additionally, further investigation into the mechanism of action of 4-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)butanamide may provide insights into the role of CB2 receptors in immune function and inflammation. Future research may also focus on the development of more potent and selective CB2 receptor agonists, as well as the optimization of 4-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)butanamide synthesis methods for increased yield and purity.
Métodos De Síntesis
4-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)butanamide can be synthesized through a multi-step process involving the reaction of 2,4-dichlorophenol with 3,4-dimethoxybenzaldehyde, followed by reduction and coupling reactions. The final product is obtained through purification and isolation steps. The synthesis of 4-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)butanamide has been optimized to ensure high yield and purity of the compound.
Aplicaciones Científicas De Investigación
4-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)butanamide has been used in various scientific research studies to investigate the role of CB2 receptors in immune function, inflammation, and pain. 4-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)butanamide has also been studied for its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. The selective activation of CB2 receptors by 4-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)butanamide has been shown to modulate immune cell function and reduce inflammation, which may have therapeutic implications.
Propiedades
Fórmula molecular |
C18H19Cl2NO4 |
|---|---|
Peso molecular |
384.2 g/mol |
Nombre IUPAC |
4-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)butanamide |
InChI |
InChI=1S/C18H19Cl2NO4/c1-23-16-8-6-13(11-17(16)24-2)21-18(22)4-3-9-25-15-7-5-12(19)10-14(15)20/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,22) |
Clave InChI |
GEHBBAUSCGBYOG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)OC |
SMILES canónico |
COC1=C(C=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




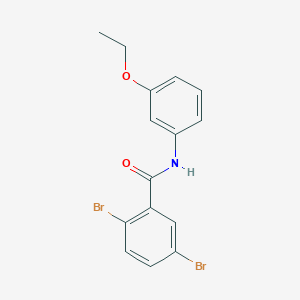
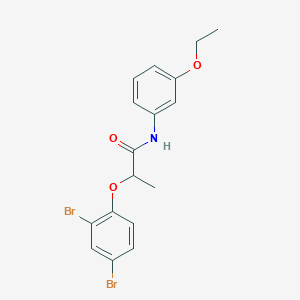
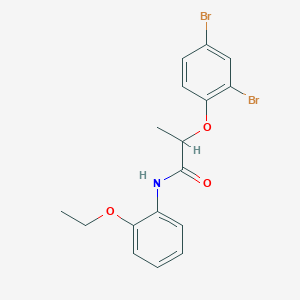

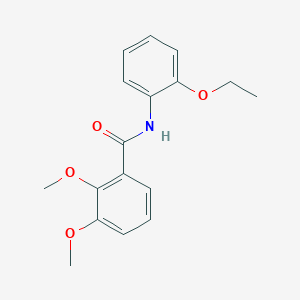
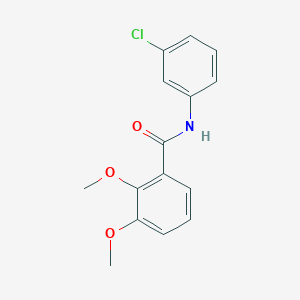
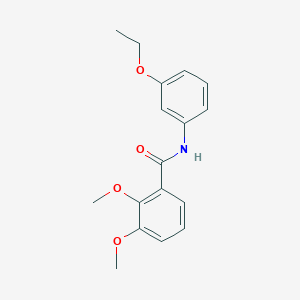
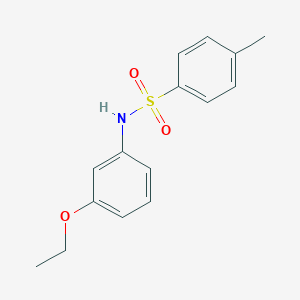
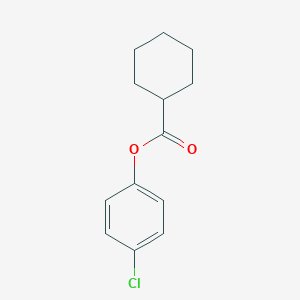


![Ethyl 4-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290943.png)
